
Octafluorotetrahydrofuran
Overview
Description
Octafluorotetrahydrofuran is a perfluorinated compound, meaning it is an organofluorine compound that lacks C-H bonds. This compound is known for its unique chemical and physical properties, which include high thermal stability, chemical inertness, and resistance to degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of perfluoro(tetrahydrofuran) involves several synthetic routes and reaction conditions. One common method is the electrofluorination process, where the compound is produced by the electrochemical fluorination of tetrahydrofuran. This method involves the use of anhydrous hydrogen fluoride and a nickel anode. Another method involves the nucleophilic displacement reaction, where tetrahydrofuran is reacted with a perfluorinating agent under specific conditions to replace hydrogen atoms with fluorine atoms .
Chemical Reactions Analysis
Octafluorotetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, perfluoro(tetrahydrofuran) can be oxidized to form perfluorinated carboxylic acids. In substitution reactions, nucleophiles can replace fluorine atoms in the compound to form various derivatives .
Scientific Research Applications
Octafluorotetrahydrofuran, also known as octafluorooxolane (c-C4F8O), is a heterocyclic and fully fluorinated compound with a variety of applications, including use as a greenhouse gas, in high-voltage gaseous insulation, and as a radiator gas .
Scientific Research Applications
- Atmospheric Studies: Octafluorooxolane is a persistent greenhouse gas, and its atmospheric observations have been reported from the Cape Grim Air Archive in Tasmania, Australia, from 1978 to the present . Studies include its atmospheric loss processes, infrared absorption spectrum, and global warming potential (GWP) .
- Greenhouse Gas Alternative: Octafluorooxolane has been evaluated as a gas mixture to replace sulfur hexafluoride (SF6) in high-voltage gaseous insulation applications, driven by the desire to reduce greenhouse gas emissions . It has been considered because SF6 is a potent greenhouse gas .
- Particle Acceleration Experiments: Octafluorooxolane is used as a radiator gas for Cherenkov detectors in large-scale particle acceleration experiments .
- Dielectric Film Removal: this compound has been examined for the etching of patterned silicon oxide films in back-end-of-the-line (BEOL) applications .
- Alternatives to PFCs: this compound has been explored as an alternative to perfluorocarbons (PFCs) in dielectric film removal applications. Unsaturated fluorocarbons are viewed as a major avenue for further exploration within the ongoing PFC alternatives project .
Mechanism of Action
The mechanism of action of perfluoro(tetrahydrofuran) involves its interaction with molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα, which plays a role in regulating lipid metabolism and inflammation. Other putative mechanisms include mitochondrial dysfunction, oxidative stress, and interference with protein binding .
Comparison with Similar Compounds
Octafluorotetrahydrofuran can be compared with other perfluorinated compounds, such as perfluorooctanoic acid, perfluorooctane sulfonate, and perfluorinated ethers. While all these compounds share similar properties, such as high thermal stability and chemical inertness, perfluoro(tetrahydrofuran) is unique due to its cyclic structure, which imparts different reactivity and solubility characteristics. This uniqueness makes it particularly valuable in specific applications where other perfluorinated compounds may not be suitable .
Similar Compounds::- Perfluorooctanoic acid
- Perfluorooctane sulfonate
- Perfluorinated ethers
- Perfluorinated alkyl halides
- Perfluorinated carboxylic acids
Biological Activity
Octafluorotetrahydrofuran (C4F8O), also known as octafluorooxolane, is a fluorinated compound that has gained attention due to its unique chemical properties and potential biological activities. This article explores its biological effects, environmental implications, and relevant research findings.
This compound is a cyclic ether characterized by a fully fluorinated structure. Its molecular formula is C4F8O, and it exhibits a high degree of stability and low reactivity due to the presence of fluorine atoms. This stability contributes to its persistence in the environment, raising concerns about its long-term effects on ecosystems and human health.
Toxicity and Safety
Research on the toxicity of this compound is limited. However, studies indicate that it may pose certain health risks. According to safety data from PubChem, exposure to high concentrations can lead to respiratory issues and neurological symptoms . The compound's safety profile suggests that while it is not classified as a highly toxic substance, caution is warranted during handling and exposure.
Environmental Impact
This compound has been identified as a potent greenhouse gas with a long atmospheric lifetime exceeding 3,500 years . Its presence in the atmosphere contributes to global warming, making it a subject of environmental concern. Emission studies reveal that C4F8O is released during industrial processes, particularly in the production of fluorinated compounds .
Emission Studies
Recent research has focused on quantifying the emissions of this compound. A study conducted by Guillevic et al. (2019) reconstructed its atmospheric evolution over four decades, estimating global emissions and identifying sources . The findings highlight the need for monitoring and regulation of this compound to mitigate its environmental impact.
Case Studies
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Case Study: Industrial Emissions
- In an industrial setting, emissions of this compound were linked to the manufacturing processes involving fluorinated solvents. Monitoring efforts revealed significant releases into the atmosphere, prompting recommendations for improved emission controls.
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Case Study: Ecotoxicology
- A study assessing the ecotoxicological effects of C4F8O on aquatic organisms indicated potential harmful effects at elevated concentrations. The research emphasized the importance of understanding the compound's behavior in aquatic environments to assess risks to biodiversity.
Data Table: Summary of Biological Activities and Environmental Impact
Property/Activity | Description |
---|---|
Molecular Formula | C4F8O |
Toxicity | Low toxicity; potential respiratory effects |
Atmospheric Lifetime | >3,500 years |
Greenhouse Gas Potential | High |
Major Sources | Industrial emissions from fluorinated compounds |
Ecotoxicological Effects | Harmful to aquatic life at high concentrations |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octafluorotetrahydrofuran (C4F8O) in laboratory settings?
- Methodological Answer : Synthesis typically involves fluorination of tetrahydrofuran (THF) using fluorinating agents such as cobalt trifluoride (CoF3) or direct electrochemical fluorination. The process requires precise control of reaction temperature (e.g., 50–100°C) and inert gas environments to prevent decomposition . Characterization via <sup>19</sup>F NMR and gas chromatography-mass spectrometry (GC-MS) is critical to confirm purity (>98%) and structural integrity .
Q. How can researchers characterize the thermodynamic properties of this compound?
- Methodological Answer : Key properties like boiling point (272.3 K), critical temperature (399.6 K), and density (2.68 g/cm³) are experimentally determined using differential scanning calorimetry (DSC) and high-pressure adiabatic calorimetry. These values are cross-validated against computational models (e.g., equations of state) to ensure consistency .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its flammability (R10 hazard code), handling requires inert gas purging, explosion-proof equipment, and strict avoidance of ignition sources. Personal protective equipment (PPE), including fluoropolymer-coated gloves and fume hoods, is mandatory. Spills should be neutralized with inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermodynamic stability be resolved in computational studies?
- Methodological Answer : Discrepancies in heat capacity or vapor-liquid equilibrium data (e.g., ±30 kPa uncertainty in vapor pressure measurements) require systematic uncertainty analysis. Researchers should aggregate datasets from multiple sources (e.g., CRC Handbook, peer-reviewed studies) and apply Bayesian statistical models to identify outliers .
Q. What experimental designs are optimal for studying this compound’s environmental behavior?
- Methodological Answer : Environmental fate studies should combine laboratory-scale degradation experiments (e.g., UV photolysis in simulated tropospheric conditions) with computational atmospheric chemistry models (e.g., Gaussian-based DFT calculations). These methods assess its global warming potential (GWP) and atmospheric lifetime, which are critical for regulatory compliance .
Q. How can researchers address challenges in reconciling this compound’s spectroscopic data across studies?
- Methodological Answer : Inconsistent <sup>19</sup>F NMR chemical shifts or IR absorption bands may arise from solvent effects or impurities. Standardized protocols include:
- Using deuterated solvents (e.g., CDCl3) for NMR.
- Calibrating instruments with certified reference materials (e.g., hexafluorobenzene).
- Cross-referencing data with high-purity commercial samples (e.g., SynQuest Labs, MFCD00465561) .
Q. What methodologies are effective for analyzing this compound’s compatibility with industrial materials?
- Methodological Answer : Compatibility with elastomers (e.g., Viton®) or metals (e.g., stainless steel) is tested via accelerated aging experiments. Samples are exposed to C4F8O under controlled temperature/pressure for 500–1000 hours, followed by tensile strength testing and SEM-EDS analysis for corrosion .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZRAZSBQVQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074329 | |
Record name | Perfluoro(oxacyclopentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773-14-8 | |
Record name | Perfluorotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro(oxacyclopentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluorotetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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